N,N-bis(2-chloroethyl)dodecan-1-amine

Catalog No.
S15195518
CAS No.
60855-85-8
M.F
C16H33Cl2N
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(2-chloroethyl)dodecan-1-amine

CAS Number

60855-85-8

Product Name

N,N-bis(2-chloroethyl)dodecan-1-amine

IUPAC Name

N,N-bis(2-chloroethyl)dodecan-1-amine

Molecular Formula

C16H33Cl2N

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C16H33Cl2N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18/h2-16H2,1H3

InChI Key

BLFNTRFLEAMZHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCl)CCCl

N,N-bis(2-chloroethyl)dodecan-1-amine is a synthetic organic compound characterized by its structure, which includes a dodecyl chain and two chloroethyl groups attached to a nitrogen atom. This compound belongs to the class of nitrogen mustards, which are known for their alkylating properties. The presence of the chloroethyl groups allows for the formation of reactive intermediates that can interact with biological molecules, particularly DNA, leading to various biological effects.

Typical of nitrogen mustards:

  • Cyclization Reaction: Initially, it can cyclize to form an aziridinium ion, which is a key reactive species in its mechanism of action. This reaction is influenced by pH levels; at higher pH, the formation of the aziridinium ion is favored .
  • Hydrolysis: The aziridinium ion can react with water, leading to hydrolysis products that may include toxic intermediates. The rate of hydrolysis and the nature of the products depend on environmental conditions such as pH and temperature .
  • Alkylation: As an alkylating agent, N,N-bis(2-chloroethyl)dodecan-1-amine can form covalent bonds with nucleophilic sites in biological macromolecules like DNA, leading to cross-linking and subsequent cellular damage.

The biological activity of N,N-bis(2-chloroethyl)dodecan-1-amine is primarily linked to its alkylating properties. It has been shown to:

  • Induce DNA Damage: By forming adducts with DNA, it can cause mutations and trigger apoptosis in rapidly dividing cells. This property is exploited in cancer therapy but also raises concerns regarding toxicity and carcinogenicity .
  • Immunosuppressive Effects: Similar to other nitrogen mustards, this compound can suppress immune responses by damaging lymphocytes and other immune cells, which may be beneficial in certain therapeutic contexts but harmful in others .

The synthesis of N,N-bis(2-chloroethyl)dodecan-1-amine typically involves:

  • Alkylation of Amines: The starting material, dodecan-1-amine, can be reacted with 2-chloroethyl chloride in the presence of a base (such as sodium hydroxide) to facilitate the substitution reaction.
  • Controlled Reaction Conditions: The reaction is usually carried out under an inert atmosphere (like nitrogen) to prevent side reactions with moisture or oxygen.
  • Purification: After synthesis, the product may be purified through distillation or chromatography to remove unreacted starting materials and by-products.

N,N-bis(2-chloroethyl)dodecan-1-amine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer due to its alkylating properties.
  • Chemical Warfare Agents: Like other nitrogen mustards, it has potential applications as a chemical warfare agent due to its toxicity and ability to cause harm upon exposure .
  • Research: It is used in research settings to study mechanisms of DNA damage and repair processes.

Studies on N,N-bis(2-chloroethyl)dodecan-1-amine have focused on its interactions with biological macromolecules:

  • DNA Alkylation Studies: Research has demonstrated that this compound effectively alkylates DNA at guanine residues, leading to cross-linking that impedes replication and transcription processes .
  • Cellular Response: Investigations into how cells respond to damage caused by this compound reveal activation of repair pathways and apoptosis in cancerous cells, highlighting its potential therapeutic uses.

N,N-bis(2-chloroethyl)dodecan-1-amine shares structural similarities with several other nitrogen mustards. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Bis(2-chloroethyl)amineTwo chloroethyl groups attached to amineUsed as a precursor for various pharmaceuticals
CyclophosphamideContains a phosphoramide groupWidely used as an anticancer drug
IfosfamideA derivative of cyclophosphamideLess toxic than cyclophosphamide; used in chemotherapy
N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorineContains a cyclic structure with phosphorousExhibits immunosuppressive properties

N,N-bis(2-chloroethyl)dodecan-1-amine is unique due to its long dodecyl chain, which may influence its solubility and interaction with lipid membranes compared to shorter-chain nitrogen mustards. This structural feature could potentially enhance its bioavailability and alter its pharmacokinetics.

XLogP3

7

Hydrogen Bond Acceptor Count

1

Exact Mass

309.1990054 g/mol

Monoisotopic Mass

309.1990054 g/mol

Heavy Atom Count

19

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